5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride
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Overview
Description
5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidine ring fused to a pyridinone moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases and prolyl-4-hydroxylase
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence pathways involving protein kinases and prolyl-4-hydroxylase , which play crucial roles in various cellular processes.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have shown anti-inflammatory and analgesic activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Preparation Methods
The synthesis of 5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is catalyzed by Lewis acids and has a broad scope of applicability, allowing for the use of various substituted anilines, benzylamines, and other primary amines . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers on the pyridinone ring . Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrolidin-2-ones .
Scientific Research Applications
5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a versatile building block for the synthesis of complex molecules . In biology and medicine, it serves as a scaffold for the development of drugs with potential antimicrobial, anti-inflammatory, and anticancer activities . The compound is also used in the study of enzyme inhibitors and receptor modulators, making it valuable in pharmacological research . Additionally, it finds applications in the industrial production of fine chemicals and pharmaceuticals .
Comparison with Similar Compounds
5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its fused pyridinone moiety, which imparts distinct chemical and biological properties . This makes it a valuable scaffold for the development of novel bioactive molecules .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-4-3-7(6-11-9)8-2-1-5-10-8;;/h3-4,6,8,10H,1-2,5H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJACEXMRKLCIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNC(=O)C=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567496-10-8 |
Source
|
Record name | 5-(pyrrolidin-2-yl)pyridin-2-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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